1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

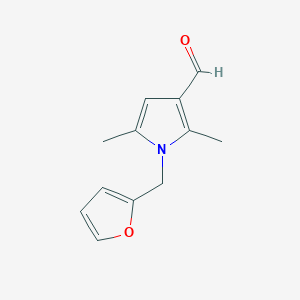

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYHKQKRUPOGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368568 |

Source

|

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5049-49-0 |

Source

|

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the , a heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the Paal-Knorr synthesis of the N-substituted pyrrole core, followed by regioselective formylation via the Vilsmeier-Haack reaction. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and presents expected characterization data, thereby serving as a self-validating guide for researchers and drug development professionals.

Introduction and Synthetic Strategy

Pyrrole and furan moieties are privileged scaffolds in a vast array of natural products and pharmaceutical agents.[1] The title compound, 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, integrates these two key heterocycles with a reactive aldehyde functionality, making it a valuable intermediate for further chemical elaboration.[2] The synthesis is logically approached via a two-stage sequence that is both efficient and high-yielding.

The retrosynthetic analysis reveals a clear pathway: the target aldehyde can be formed by introducing a formyl group onto a pre-formed pyrrole ring. This pyrrole ring, in turn, is readily accessible from acyclic precursors.

The forward synthesis involves:

-

Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, furfurylamine, to construct the 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole intermediate.[3][4]

-

Vilsmeier-Haack Formylation: Electrophilic formylation of the electron-rich pyrrole intermediate using a Vilsmeier reagent to regioselectively install the carbaldehyde group at the C-3 position.[5][6]

This approach is advantageous due to the commercial availability of the starting materials and the reliability of the chosen cornerstone reactions.

Overall Synthetic Workflow

The diagram below illustrates the high-level transformation from commercially available starting materials to the final product.

Caption: High-level two-step synthesis workflow.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][7] The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[4]

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine (furfurylamine) on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic intermediate. This intermediate then undergoes a series of dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[3]

Caption: Key stages of the Paal-Knorr pyrrole synthesis mechanism.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it an ideal substrate.

Mechanism: The reaction involves three primary stages.[8] First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] Next, the electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. With the 2- and 5-positions blocked by methyl groups, the attack occurs at the C-3 (or C-4) position. Steric hindrance from the N-substituent generally favors substitution at the C-3 position.[9] Finally, the resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.[8]

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 2,5-Hexanedione | 110-13-4 | 114.14 | Colorless liquid.[10] |

| Furfurylamine | 617-89-0 | 97.12 | Corrosive liquid. |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Catalyst. |

| Ethanol | 64-17-5 | 46.07 | Solvent. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reagent for Vilsmeier. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Reacts violently with water. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, solvent. |

| Saturated Sodium Bicarbonate | Aqueous | - | For workup. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |

| Silica Gel | 63231-67-4 | - | For column chromatography. |

Step 1: Synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol) and ethanol (30 mL).

-

Reagent Addition: While stirring, add furfurylamine (4.86 g, 50 mmol) to the solution, followed by glacial acetic acid (0.5 mL) as a catalyst.[4]

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole, can be purified by vacuum distillation or column chromatography on silica gel if necessary. It often presents as a brown oil.

Step 2: Synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

-

Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.5 mL, 71 mmol) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (4.6 mL, 50 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[11]

-

Substrate Addition: Dissolve the 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole (8.76 g, 50 mmol, from Step 1) in anhydrous dichloromethane (DCM) (20 mL). Add this solution dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium bicarbonate (100 mL). Caution: This is an exothermic process and will release CO₂ gas.

-

Extraction: Stir the resulting biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a solid.

Characterization Data

The identity and purity of the final product must be confirmed through spectroscopic analysis.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to yellow solid |

| Yield (Typical) | 70-85% (for Vilsmeier-Haack step) |

Table 1: Spectroscopic Data for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

| Analysis | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | ~9.7 ppm (s, 1H) | Aldehyde proton (-CHO) |

| ~7.3 ppm (m, 1H) | Furan C5-H | |

| ~6.5 ppm (s, 1H) | Pyrrole C4-H | |

| ~6.2 ppm (m, 1H) | Furan C4-H | |

| ~6.0 ppm (m, 1H) | Furan C3-H | |

| ~5.0 ppm (s, 2H) | Methylene protons (-CH₂-) | |

| ~2.4 ppm (s, 3H) | Pyrrole C2-CH₃ | |

| ~2.2 ppm (s, 3H) | Pyrrole C5-CH₃ | |

| IR Spectroscopy | 1660-1680 cm⁻¹ (strong) | C=O stretch of the aldehyde[2] |

| 2820-2850 cm⁻¹, 2720-2750 cm⁻¹ | C-H stretch of the aldehyde |

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Conclusion

The is reliably achieved through a sequential Paal-Knorr condensation and Vilsmeier-Haack formylation. This guide provides the necessary mechanistic understanding and detailed protocols to enable researchers to successfully prepare this versatile heterocyclic building block. The causality behind experimental choices—such as the use of a weak acid catalyst in the first step to prevent side reactions and the regioselective nature of the Vilsmeier-Haack reaction on a blocked pyrrole—is key to the success of this synthetic route. The provided characterization data serves as a benchmark for validating the final product's identity and purity.

References

-

Wikipedia. Hexane-2,5-dione. Link

-

ChemicalBook. 2,5-Hexanedione synthesis. Link

-

Reaction Chemistry & Engineering. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Link

-

BenchChem. A Comparative Guide to the Synthesis of 2,5-Hexanedione from Various Precursors. Link

-

Google Patents. CN101423467B - Method for synthesizing 2,5-acetonyl acetone. Link

-

Smolecule. 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde. Link

-

ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Link

-

Wikipedia. Paal–Knorr synthesis. Link

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Link

-

ResearchGate. Principal reaction pathways to achieve furfurylamine from different starting substrates. Link

-

Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Link

-

Chemistry Online. Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Link

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Link

-

Wikipedia. Vilsmeier–Haack reaction. Link

-

PubChem. 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole. Link

-

PubChem. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Link

-

National Institutes of Health. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Link

-

Forest Products Laboratory. Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Link

-

ChemTube3D. Pyrrole-The Vilsmeier Reaction. Link

-

Organic Chemistry Research. Vilsmeier-Haack Transformations under Non Classical Conditions. Link

-

PubChem. 1-((Furan-2-yl)methyl)-1H-pyrrole-2-carbaldehyde. Link

-

ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Link

-

PubChemLite. 1-(furan-2-ylmethyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. Link

-

MDPI. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Link

-

Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Link

-

MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Link

-

ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Link

-

Organic Chemistry Research. One-pot Three-component Synthesis of Pyrrole Derivatives in Water. Link

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Link

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Buy 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde | 59303-01-4 [smolecule.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 11. aml.iaamonline.org [aml.iaamonline.org]

An In-Depth Technical Guide to 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By virtue of its hybrid furan-pyrrole scaffold, this molecule presents a unique electronic and structural profile, rendering it a promising candidate for the development of novel therapeutic agents and functional materials. This document details the logical synthesis, physicochemical properties, spectroscopic characterization, and explores the potential biological activities of this compound, with a particular focus on its prospective applications in drug discovery.

Introduction: The Scientific Rationale

The convergence of furan and pyrrole moieties within a single molecular framework gives rise to a class of compounds with compelling biological and chemical properties. The furan ring, an electron-rich aromatic heterocycle, is a common motif in numerous natural products and pharmacologically active compounds, known to participate in a variety of biological interactions.[1][2][3] Similarly, the pyrrole nucleus is a cornerstone of many essential biological molecules, including heme and chlorophyll, and its derivatives are known to exhibit a wide spectrum of bioactivities.[4] The amalgamation of these two privileged scaffolds, tethered by a methylene bridge and further functionalized with dimethyl and carbaldehyde groups, results in a molecule with a nuanced reactivity profile and a high potential for targeted biological engagement.

This guide serves as a foundational resource for researchers investigating 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, providing both theoretical insights and practical methodologies to facilitate further exploration and application.

Physicochemical and Spectroscopic Profile

While experimental data for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not extensively documented in publicly available literature, its properties can be reliably predicted based on the analysis of its constituent parts and analogous structures.

Core Physicochemical Properties

The table below summarizes the key physicochemical properties of the precursor, 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole, and provides extrapolated estimates for the target carbaldehyde derivative.

| Property | 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole[5] | 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Predicted) |

| Molecular Formula | C₁₁H₁₃NO | C₁₂H₁₃NO₂ |

| Molecular Weight | 175.23 g/mol | 203.24 g/mol |

| Monoisotopic Mass | 175.099714038 Da | 203.094628569 Da |

| XLogP3 | 2.2 | ~2.5-3.0 |

| Physical State | Not specified | Likely a solid at room temperature.[6] |

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan and pyrrole protons, the methylene bridge protons, the two methyl groups, and a characteristic downfield singlet for the aldehyde proton (typically in the range of 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the furan and pyrrole ring carbons, the methylene carbon, the two methyl carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically >180 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Other significant peaks will include C-H stretching and C=C and C-N stretching vibrations of the aromatic rings.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the methylene bridge and loss of the formyl group.

Synthesis Methodology: A Two-Step Approach

The synthesis of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be logically achieved through a two-step process, beginning with the formation of the pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of the carbaldehyde group through a Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[9][10] In this case, 2,5-hexanedione reacts with furfurylamine to yield the desired N-substituted pyrrole.[9][11]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and furfurylamine (1.0 equivalent).

-

Solvent and Catalyst: The reaction can be performed neat or in a suitable solvent such as ethanol or water.[12] While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the cyclization.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. The electron-rich nature of the 2,5-dimethyl-1-(furan-2-ylmethyl)pyrrole directs the formylation to the vacant C3 position.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) as the solvent to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Vilsmeier-Haack formylation of the pyrrole precursor.

Potential Applications and Biological Activity

The structural motifs present in 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suggest a range of potential biological activities.

Anticancer Potential

Substituted pyrrole-carbaldehydes have demonstrated significant cytotoxic potential against various human cancer cell lines.[16] The aldehyde functionality can participate in the formation of Schiff bases with biological nucleophiles, such as lysine residues in proteins, potentially leading to enzyme inhibition or disruption of cellular processes.[17] Furthermore, furan-containing molecules are known to exhibit a broad spectrum of pharmacological activities, including anticancer properties.[2][6][18] The combination of these two pharmacophores in the target molecule makes it a compelling candidate for anticancer drug discovery programs. Studies on similar substituted pyrrole-2-carbaldehydes have shown IC₅₀ values in the low micromolar range against cell lines such as glioblastoma and lung cancer.[16]

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[1][2][3] The furan ring can be bioactivated in microbial cells to produce reactive intermediates that can damage cellular components. The pyrrole moiety can also contribute to antimicrobial activity. The combined furan-pyrrole scaffold of the title compound may exhibit synergistic or unique antimicrobial properties against a range of bacterial and fungal pathogens.

Anti-inflammatory and Antioxidant Properties

Hybrid molecules containing a furan skeleton have been reported to possess anti-inflammatory and antioxidant activities.[18] The electron-rich nature of the furan and pyrrole rings allows them to act as radical scavengers, which is a key mechanism for antioxidant activity. Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Conclusion and Future Directions

1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a molecule with considerable untapped potential. Its synthesis is achievable through well-established synthetic routes, and its structural features are highly suggestive of interesting biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties. In particular, screening against a panel of cancer cell lines, as well as a broad range of microbial pathogens, is highly warranted. Structure-activity relationship (SAR) studies, involving modifications of the furan and pyrrole rings, could further optimize the biological activity and lead to the development of novel therapeutic leads.

References

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

2,5-dimethylpyrrole. Organic Syntheses Procedure. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). PubMed. [Link]

-

Vilsmeier formylation of pyrrole. Química Organica.org. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]

-

1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole. PubChem. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]

-

2,5-Dimethyl-1-propyl-1H-pyrrole. PubChem. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI. [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

-

CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. [Link]

-

2,5-Dimethyl-1-phenylpyrrole. PubChem. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024). MDPI. [Link]

-

Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-((furan-2-yl)methyl)-2,5-dimethyl-1H-pyrrole | C11H13NO | CID 2378281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [re.public.polimi.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. repositorio.ufc.br [repositorio.ufc.br]

- 18. mdpi.com [mdpi.com]

An In-depth Spectroscopic Guide to 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Disclaimer

The following technical guide is a hypothetical document based on predicted spectroscopic data for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. As of the last search, experimental spectroscopic data for this specific compound was not available in the public domain. This guide is intended to serve as an illustrative example of a comprehensive spectroscopic analysis for researchers, scientists, and drug development professionals, showcasing the expected spectral characteristics based on the analysis of its structural fragments and established principles of spectroscopy.

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a unique molecular architecture, combining the electron-rich furan and pyrrole ring systems. Such scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. This guide provides a comprehensive technical overview of the expected spectroscopic data for this target compound, offering insights into the synergy between its structural features and spectral output. The methodologies and interpretations presented herein are designed to be a self-validating framework for researchers engaged in the synthesis and characterization of similar molecular entities.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The structure of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is presented below with a systematic numbering scheme that will be used throughout this guide to correlate spectral data with specific atoms.

Caption: Molecular structure of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in CDCl₃ is expected to show distinct signals for the pyrrole, furan, methyl, methylene, and aldehyde protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | H9 (CHO) |

| 7.35 | dd, J = 1.8, 0.8 Hz | 1H | H5' (furan) |

| 6.45 | s | 1H | H4 (pyrrole) |

| 6.30 | dd, J = 3.2, 1.8 Hz | 1H | H4' (furan) |

| 6.10 | d, J = 3.2 Hz | 1H | H3' (furan) |

| 5.10 | s | 2H | C8-H₂ (methylene bridge) |

| 2.40 | s | 3H | C6-H₃ (2-CH₃) |

| 2.20 | s | 3H | C7-H₃ (5-CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H9): The most downfield signal, predicted around 9.85 ppm, is characteristic of an aldehyde proton. Its singlet nature arises from the absence of adjacent protons.

-

Furan Protons (H3', H4', H5'): The furan ring protons are expected in the aromatic region. H5' is predicted to be the most downfield of the furan protons due to its proximity to the furan oxygen. The characteristic coupling constants (J) will allow for their unambiguous assignment.

-

Pyrrole Proton (H4): The lone proton on the pyrrole ring (H4) is expected to appear as a singlet around 6.45 ppm.

-

Methylene Bridge (C8-H₂): The two protons of the methylene bridge are predicted to be a sharp singlet at approximately 5.10 ppm, indicating magnetic equivalence.

-

Methyl Protons (C6-H₃ and C7-H₃): The two methyl groups on the pyrrole ring are expected to appear as sharp singlets, with the 2-methyl group (C6-H₃) likely slightly downfield from the 5-methyl group (C7-H₃) due to the electronic influence of the adjacent aldehyde group.

Caption: Predicted ¹H NMR chemical shift regions for key protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 185.0 | C9 (CHO) |

| 152.0 | C5' (furan) |

| 143.0 | C2' (furan) |

| 140.0 | C2 (pyrrole) |

| 135.0 | C5 (pyrrole) |

| 130.0 | C3 (pyrrole) |

| 125.0 | C4 (pyrrole) |

| 110.5 | C4' (furan) |

| 108.0 | C3' (furan) |

| 45.0 | C8 (methylene bridge) |

| 14.0 | C6 (2-CH₃) |

| 12.5 | C7 (5-CH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C9): The aldehyde carbonyl carbon is expected to be the most downfield signal, around 185.0 ppm.

-

Aromatic Carbons: The carbons of the furan and pyrrole rings are predicted to appear in the range of 108-152 ppm. The specific assignments are based on known substituent effects in these heterocyclic systems.

-

Methylene Carbon (C8): The methylene bridge carbon should appear in the aliphatic region, predicted around 45.0 ppm.

-

Methyl Carbons (C6, C7): The two methyl carbons are expected at the most upfield region of the spectrum, around 12-14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Data Acquisition: Place a small amount of the solid sample on the ATR crystal and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Medium | C-H (aliphatic) stretch |

| 2820, 2720 | Weak | C-H (aldehyde) stretch (Fermi doublet) |

| 1680 | Strong | C=O (aldehyde) stretch |

| 1560 | Medium | C=C (aromatic ring) stretch |

| 1015 | Strong | C-O-C (furan) stretch |

Interpretation of the IR Spectrum

The most diagnostic peak in the IR spectrum is the strong absorption around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The presence of the weak Fermi doublet around 2820 and 2720 cm⁻¹ would further confirm the aldehyde functionality.

Caption: Key functional groups and their predicted IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 217 | [M]⁺ (Molecular Ion) |

| 216 | [M-H]⁺ |

| 122 | [M - C₄H₃O-CH₂]⁺ (Loss of furfuryl group) |

| 81 | [C₄H₃O-CH₂]⁺ (Furfuryl cation) |

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ is predicted at m/z 217, corresponding to the molecular weight of the compound (C₁₃H₁₅NO₂). A prominent fragment is expected at m/z 81, corresponding to the stable furfuryl cation, resulting from the cleavage of the N-CH₂ bond. Another significant fragment at m/z 122 would correspond to the 2,5-dimethyl-1H-pyrrole-3-carbaldehyde radical cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Summary and Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint for this molecule. The key identifying features include the downfield aldehyde proton and carbon signals, the characteristic patterns of the furan and pyrrole ring systems, and the predictable fragmentation in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic characteristics of this and related compounds, thereby accelerating the pace of discovery and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

NIST Chemistry WebBook. (n.d.). 2,5-dimethyl-1H-pyrrole. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Furan. [Link]

The Rising Prominence of Furan-Pyrrole Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The confluence of furan and pyrrole rings in a single molecular entity has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of human diseases. Their structural versatility allows for fine-tuning of physicochemical properties, leading to enhanced target affinity and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of furan-pyrrole derivatives, offering valuable insights for researchers and drug development professionals in the field.

Antimicrobial Activity: Targeting Bacterial Proliferation

Furan-pyrrole derivatives have demonstrated significant promise as a new frontier in the fight against antimicrobial resistance. Their mode of action often involves the inhibition of essential bacterial enzymes, disrupting critical cellular processes.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A key mechanism underlying the antibacterial effects of certain furan-pyrrole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, the compounds can stall the replication fork, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Caption: Furan-pyrrole derivatives inhibit bacterial DNA replication.

Synthesis of Antimicrobial Furan-Pyrrole Derivatives

A common and effective method for the synthesis of bioactive furan-pyrrole scaffolds is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.

Example Synthesis: 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide [1]

This compound has shown notable antimicrobial activity. The synthesis involves the amination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with 4-phenyl-1,3-thiazol-2-amine.[1]

| Step | Reagent/Solvent | Conditions |

| 1 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | - |

| 2 | 4-phenyl-1,3-thiazol-2-amine | - |

| 3 | Ethanol | Reflux |

Characterization Data: [1]

-

IR (KBr, cm⁻¹): 3350 (NH), 1680.16 (C=O), 619.11 (C-S-C)

-

¹H NMR (DMSO-d₆, δ ppm): 11.59 (s, 1H, NH), 12.93 (s, 2H, CONH), 7.26-7.40 (m, 10H, Ar-H), 7.79 (s, 2H, thiazole-H), 2.50 (s, 6H, CH₃)

-

¹³C NMR (DMSO-d₆, δ ppm): 168.36, 166.66, 151.86, 148.22, 134.33, 129.13, 128.02, 126.11, 115.60, 103.86, 14.03, 10.94

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][2][3][4]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the furan-pyrrole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Halting Uncontrolled Cell Growth

Furan-pyrrole derivatives have emerged as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR

Many furan-pyrrole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] These receptors play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting the kinase activity of EGFR and VEGFR, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[5][6][7]

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Synthesis of Anticancer Furan-Pyrrole Derivatives

The synthesis of furan-pyrrole derivatives with anticancer activity often involves multi-step reaction sequences to introduce the desired pharmacophoric features for potent EGFR and VEGFR inhibition.

Example Synthesis: A VEGFR-2 Inhibitor [8]

A series of novel compounds were designed and synthesized as VEGFR-2 inhibitors. For instance, the synthesis of N-(4-((2-Chloroquinazolin-4-yl)oxy)phenyl)nicotinamide involved several steps starting from 2,4-dichloroquinazoline.[8]

| Step | Reagents/Solvents | Conditions |

| 1 | 2,4-dichloroquinazoline, 4-aminophenol, DMF, K₂CO₃ | Stirring at room temperature |

| 2 | Nicotinoyl chloride, Pyridine | Stirring at room temperature |

Characterization Data: [8]

-

¹H-NMR (DMSO-d₆, δ ppm): 7.40-9.20 (m, 12H, Ar-H), 10.80 (s, 1H, NH)

-

¹³C-NMR (DMSO-d₆, δ ppm): 114.83, 122.10, 122.52, 124.02, 124.44, 127.11, 128.88, 130.96, 135.96, 136.28, 137.37, 148.11, 149.13, 152.61, 152.64, 155.09, 164.62, 168.41

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9][][11][12]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the furan-pyrrole derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and furan-pyrrole derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14][15][16] Additionally, some derivatives can modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][17] By inhibiting the activation of NF-κB, these compounds can suppress the expression of various pro-inflammatory genes.[5][17]

Signaling Pathway: NF-κB and MAPK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Synthesis of Anti-inflammatory Furan-Pyrrole Derivatives

The synthesis of anti-inflammatory furan-pyrrole derivatives often focuses on incorporating moieties that favor COX-2 selectivity.

Example Synthesis: A Pyrrolopyrimidine Derivative [16]

A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their dual COX-2/ACE2 inhibitory activity. The synthesis involved the reaction of an aminopyrrole with a dicarbonyl compound.[16]

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the reduction of prostaglandin production in a cell-based or enzymatic assay.

Antiviral Activity: Combating Viral Infections

Select furan-pyrrole derivatives have demonstrated promising antiviral activity, particularly against HIV and influenza viruses, by targeting key viral enzymes.

Mechanism of Action: Inhibition of Viral Enzymes

The antiviral activity of these compounds can be attributed to the inhibition of viral enzymes that are essential for replication. For instance, some derivatives can inhibit HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[18] Others have been shown to inhibit influenza neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.[4]

Signaling Pathway: Viral Replication Inhibition

Caption: Inhibition of HIV Reverse Transcriptase and Influenza Neuraminidase.

Synthesis of Antiviral Furan-Pyrrole Derivatives

The synthesis of antiviral furan-pyrrole derivatives is guided by structure-activity relationship studies to optimize their interaction with the target viral enzymes.

Example Synthesis: An Anti-influenza Dihydrofuropyridinone [4]

A hit compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, was identified through screening and its derivatives were synthesized to improve antiviral activity. The synthesis involved a multi-step process starting from commercially available materials.[4]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase.[19][20][21]

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine a reaction mixture containing a template-primer, dNTPs, and the furan-pyrrole derivative at various concentrations.

-

Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Detection: The amount of newly synthesized DNA is quantified using a colorimetric or fluorescent method. The inhibitory activity is calculated as the percentage reduction in signal compared to a no-inhibitor control.

Experimental Protocol: Influenza Neuraminidase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[5][6][22][23]

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, add the furan-pyrrole derivative at various concentrations, followed by the influenza virus containing neuraminidase.

-

Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., MUNANA).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate. The inhibitory activity is determined by the reduction in fluorescence compared to a control without the inhibitor.

Conclusion

The diverse biological activities of furan-pyrrole derivatives underscore their immense potential in drug discovery. The ability to systematically modify their core structure provides a powerful platform for developing novel therapeutics with enhanced efficacy and selectivity. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and biological evaluation across antimicrobial, anticancer, anti-inflammatory, and antiviral applications. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of furan-pyrrole derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

-

NF-κB. Wikipedia. [Link]

-

Schematic representation of the NF-κB signalling pathway. ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

NF-κB Signaling Pathway. Boster Biological Technology. [Link]

-

VEGF and EGFR pathways in detail: Target for new therapies against cancer. YouTube. [Link]

-

MAPK signaling pathway cascade. ResearchGate. [Link]

-

Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. ResearchGate. [Link]

-

Simplified schematic illustration of the EGFR, FGFR and VEGFR pathway. ResearchGate. [Link]

-

Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling. Frontiers in Plant Science. [Link]

-

Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Design, synthesis, and biological activity of a novel series of 2,5-disubstituted furans/pyrroles as HIV-1 fusion inhibitors targeting gp41. ResearchGate. [Link]

-

MAPK signaling pathway. PubChem. [Link]

-

Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy. International Journal of Molecular Sciences. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules. [Link]

-

Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Antiviral Research. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. SciELO. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]

-

Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Schematic representation of how the VEGF-A signaling pathway is linked to its main biological functions. ResearchGate. [Link]

-

EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

-

Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. ACS Omega. [Link]

-

Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Current Medicinal Chemistry. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society. [Link]

-

Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Pharmaceuticals. [Link]

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. [Link]

Sources

- 1. redalyc.org [redalyc.org]

- 2. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]

- 8. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]

- 21. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. researchgate.net [researchgate.net]

mechanism of formation for 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Formation Mechanism of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms involved in the formation of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound, possessing a core structure of significant interest in medicinal chemistry and materials science, is efficiently synthesized via a robust two-step process. The initial step involves the construction of the N-substituted 2,5-dimethylpyrrole core through the Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine. The subsequent step introduces the critical carbaldehyde functionality via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic systems. This document elucidates the intricate mechanistic details of each transformation, explains the rationale behind experimental choices, and provides illustrative protocols for a target audience of researchers, scientists, and drug development professionals.

Introduction

The pyrrole nucleus is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a molecule that combines the furan and pyrrole heterocycles, with a reactive carbaldehyde group that serves as a versatile handle for further chemical modifications.[3] Understanding the precise mechanism of its formation is paramount for optimizing its synthesis, developing analogues, and scaling up production for potential applications.

This guide details a logical and efficient synthetic route that proceeds in two key stages:

-

Paal-Knorr Pyrrole Synthesis: Formation of the 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole intermediate.

-

Vilsmeier-Haack Formylation: Electrophilic substitution on the pyrrole ring to install the aldehyde group.

We will explore the causality behind each mechanistic step, grounded in established principles of organic chemistry.

Section 1: Synthesis of the Pyrrole Core via Paal-Knorr Reaction

Overview of the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][4][5] First reported in 1884, this condensation reaction is characterized by its simplicity and the formation of two molecules of water as the only byproduct.[5][6] The reaction can be performed under neutral conditions, but it is often accelerated by the addition of a weak acid catalyst.[1][4]

Key Reagents and Rationale

The selection of starting materials is critical for defining the final structure of the pyrrole.

| Reagent | Structure | Role | Rationale |

| 2,5-Hexanedione | CH₃COCH₂CH₂COCH₃ | 1,4-Dicarbonyl Substrate | Provides the four-carbon backbone of the pyrrole ring. The two methyl groups become the substituents at the 2- and 5-positions of the final product.[7] |

| Furfurylamine | C₄H₃OCH₂NH₂ | Primary Amine | Acts as the nitrogen source for the pyrrole ring and introduces the furan-2-ylmethyl substituent at the N-1 position. |

| Acetic Acid (Catalyst) | CH₃COOH | Weak Acid Catalyst | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[4] |

Detailed Mechanism of Paal-Knorr Synthesis

The mechanism involves a sequence of nucleophilic additions, cyclization, and dehydration steps. The amine sequentially attacks the two carbonyl groups to form a ring, which then eliminates two molecules of water to achieve aromaticity.[6]

-

Initial Nucleophilic Attack: The primary amine (furfurylamine) performs a nucleophilic attack on one of the carbonyl carbons of 2,5-hexanedione, which is rendered more electrophilic by protonation from the acid catalyst. This forms a tetrahedral intermediate.

-

Hemiaminal Formation: A proton transfer occurs, leading to the formation of a hemiaminal intermediate and the regeneration of the acid catalyst.

-

Second Nucleophilic Attack & Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly. This is the rate-determining ring formation step.[6]

-

Dihydroxytetrahydro-pyrrole Intermediate: This cyclization results in a five-membered ring intermediate bearing two hydroxyl groups.

-

Dehydration and Aromatization: The intermediate undergoes a two-fold dehydration (elimination of two water molecules). This process is driven by the formation of the stable, aromatic pyrrole ring.[8]

Caption: Mechanism of the Paal-Knorr reaction between 2,5-hexanedione and furfurylamine.

Illustrative Experimental Protocol

-

Protection of Primary Amines: This reaction is so efficient that it is often used to protect primary amines as 2,5-dimethylpyrroles.[9][10] Microwave irradiation can dramatically reduce reaction times for both the protection and subsequent deprotection steps.[10][11]

-

Procedure:

-

To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and furfurylamine (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is often complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude oil, 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole, by vacuum distillation or column chromatography to yield the pure product.

-

Section 2: Formylation of the Pyrrole Ring via Vilsmeier-Haack Reaction

Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic rings.[12] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[13][14] This reagent is a weak electrophile, making the reaction highly selective for activated aromatic systems like pyrroles.[14]

Generation of the Vilsmeier Reagent

The first step of the process is the in-situ formation of the electrophilic chloroiminium salt, the Vilsmeier reagent.

-

The lone pair on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

-

A chloride ion is eliminated from the phosphorus center.

-

The resulting intermediate collapses, with the lone pair on the nitrogen atom pushing out the dichlorophosphate group, to form the stable, resonance-stabilized N,N-dimethyl chloroiminium ion. This is the active electrophile in the reaction.[15]

Detailed Mechanism of Formylation

The formylation occurs via an electrophilic aromatic substitution mechanism.

-

Electrophilic Attack: The electron-rich pyrrole ring of 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole acts as the nucleophile. The C3 position attacks the electrophilic carbon of the Vilsmeier reagent. Electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions due to superior stabilization of the carbocation intermediate.[16][17] However, since these positions are blocked by methyl groups, the substitution is directed to the next most reactive positions, C3 and C4.

-

Sigma Complex Formation: This attack breaks the aromaticity of the pyrrole ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

-

Rearomatization: A base (such as the dichlorophosphate anion or another DMF molecule) abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and forming an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is quenched with water in an aqueous workup step. Water attacks the iminium carbon, and subsequent elimination of dimethylamine and a proton yields the final product, 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[18]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. youtube.com [youtube.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 16. aklectures.com [aklectures.com]

- 17. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 18. chemtube3d.com [chemtube3d.com]

Methodological & Application

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of substituted pyrroles—a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles.[1][3] Its enduring utility is a testament to its operational simplicity and the generally high yields achieved.[1][4]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.[1]

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] The reaction is typically catalyzed by acid, although neutral or weakly acidic conditions can also be effective.[1][5] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[3][6] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1][7] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1][3]

While initially the reaction often required harsh conditions such as prolonged heating in strong acid, numerous modern methodologies have been developed to facilitate the synthesis under milder conditions.[2][8]

Below is a diagram illustrating the generally accepted mechanism for the Paal-Knorr pyrrole synthesis:

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocols

A generalized workflow for the Paal-Knorr synthesis is depicted below. The process begins with the selection of the appropriate 1,4-dicarbonyl compound and primary amine, followed by the reaction under appropriate conditions, and finally, purification and characterization of the product.[1]

Caption: General experimental workflow for the Paal-Knorr synthesis.

General Protocol for the Synthesis of Substituted Pyrroles

-

Reactant Preparation : In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent.

-

Addition of Amine : Add the primary amine or ammonia source (1.0-1.2 eq.) to the solution.

-

Catalyst Addition : Introduce the acid catalyst (catalytic to stoichiometric amounts).

-

Reaction Conditions : Heat the reaction mixture to the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a suitable base. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification : Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[6]

-

Characterization : Characterize the purified pyrrole derivative using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.[9]

Example Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[6] Add one drop of concentrated hydrochloric acid to the mixture.[6] Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[6] After the reflux period, cool the reaction mixture in an ice bath.[6] While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6] Collect the resulting crystals by vacuum filtration.[6] Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[6]

Tabulated Reaction Conditions

The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and reaction time of the Paal-Knorr synthesis. Below is a table summarizing various conditions reported in the literature.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Hydrochloric Acid | Methanol | Reflux | 15 min | High | [6] |

| 2,5-Hexanedione | Various Amines | Iron(III) Chloride | Water | RT | 1-2 h | 85-95 | [5] |

| 2,5-Hexanedione | Various Amines | Salicylic Acid | Solvent-free (MW) | 100 | 15 s | ~92 | [10] |

| Various 1,4-Diketones | Various Amines | Bismuth Nitrate | Ethanol | Reflux | 1-2 h | 88-96 | [8] |

| 2,5-Hexanedione | Aniline | Amberlite IR 120 | Solvent-free | RT | 30 min | 95 | [4] |

| 2,5-Hexanedione | Various Amines | Sulfonic acid-functionalized magnetite | Solvent-free | 80 | 1-3 h | 85-95 | [4] |

Modern Variations of the Paal-Knorr Synthesis

To address the limitations of classical Paal-Knorr synthesis, such as harsh reaction conditions and long reaction times, several modifications have been developed.[2]

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10] In the context of the Paal-Knorr synthesis, microwave assistance can significantly reduce reaction times from hours to minutes and often leads to higher yields.[10][11] This methodology is also amenable to solvent-free conditions, aligning with the principles of green chemistry.[10] For instance, the synthesis of various substituted pyrroles has been achieved in excellent yields in as little as 15 seconds under microwave irradiation using an organocatalyst like salicylic acid.[10]

Solvent-Free and Heterogeneous Catalysis

The use of solvent-free conditions and heterogeneous catalysts offers significant environmental and practical advantages, including easier product isolation and catalyst recyclability.[4] A variety of solid acid catalysts, such as silica-supported sulfuric acid, tungstate sulfuric acid, and ion-exchange resins like Amberlite IR 120, have been successfully employed in the Paal-Knorr synthesis.[4] Magnetically separable catalysts, for example, sulfonic acid-functionalized magnetite, have also been developed, allowing for simple recovery of the catalyst using an external magnetic field.[4]

Purification and Characterization of Substituted Pyrroles

Purification

The purification of the synthesized pyrroles is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include:

-